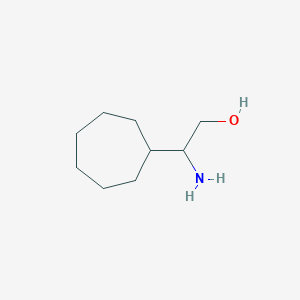
2-Amino-2-cycloheptylethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-cycloheptylethan-1-ol is an organic compound with the molecular formula C8H17NO It is a derivative of ethanol where the hydroxyl group is substituted with an amino group and a cycloheptyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-cycloheptylethan-1-ol typically involves the reaction of cycloheptanone with ethylamine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions usually involve moderate temperatures and pressures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation or crystallization are used to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-cycloheptylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the cycloheptyl ring.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Cycloheptanone or cycloheptanal.
Reduction: Cycloheptylamine or other reduced derivatives.
Substitution: Various substituted cycloheptyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-cycloheptylethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound in drug discovery.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2-Amino-2-cycloheptylethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cycloheptyl ring can interact with hydrophobic regions of proteins or membranes, affecting their stability and activity. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-cyclohexylethan-1-ol: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.
2-Amino-2-cyclopentylethan-1-ol: Contains a cyclopentyl ring.
2-Amino-2-cyclooctylethan-1-ol: Contains a cyclooctyl ring.
Uniqueness
2-Amino-2-cycloheptylethan-1-ol is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its analogs with different ring sizes
Eigenschaften
Molekularformel |
C9H19NO |
|---|---|
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
2-amino-2-cycloheptylethanol |
InChI |
InChI=1S/C9H19NO/c10-9(7-11)8-5-3-1-2-4-6-8/h8-9,11H,1-7,10H2 |
InChI-Schlüssel |
MDEHBAMASAXISQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


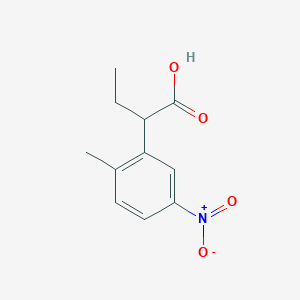
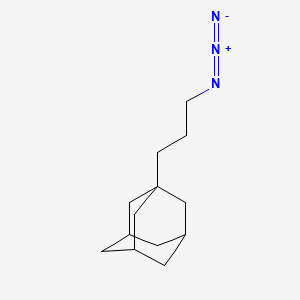
![4-[(4-Bromo-3-fluorophenyl)oxy]piperidine](/img/structure/B13604983.png)
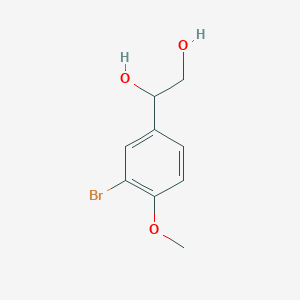
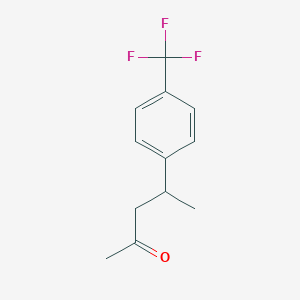

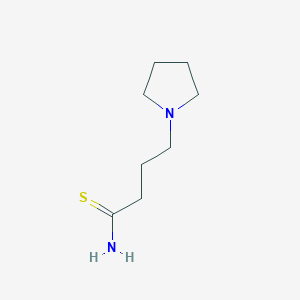
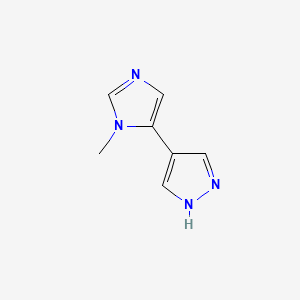
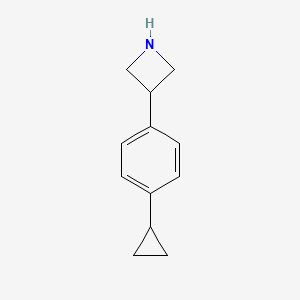
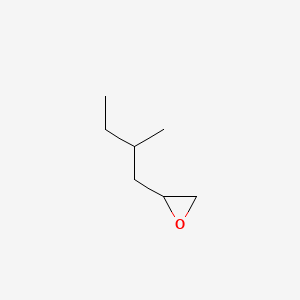

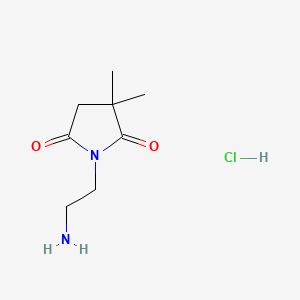
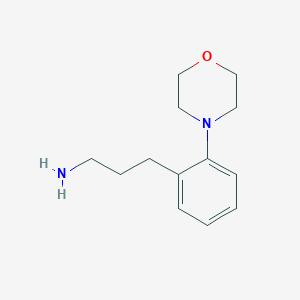
![1-[1-(3,4-Dichlorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13605040.png)
